molecular formula C11H15BrClNO B3216680 6-Bromo-2,2-dimethylchroman-4-amine hydrochloride CAS No. 1172392-47-0

6-Bromo-2,2-dimethylchroman-4-amine hydrochloride

Cat. No.: B3216680
CAS No.: 1172392-47-0
M. Wt: 292.6 g/mol
InChI Key: UIVFUYJBHZSULZ-UHFFFAOYSA-N
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Description

Significance of Benzopyran and Chroman Derivatives as Privileged Scaffolds

Benzopyran and its partially saturated analog, chroman, represent a cornerstone in the architecture of a vast number of biologically active compounds. moldb.comresearchgate.net These heterocyclic systems, consisting of a benzene (B151609) ring fused to a pyran ring, are ubiquitous in nature, forming the core of natural products such as flavonoids, tocopherols (B72186) (Vitamin E), and coumarins. Their widespread presence in natural sources has inspired medicinal chemists to utilize these frameworks as "privileged scaffolds" in drug discovery. nih.govnih.gov The term "privileged" denotes their inherent ability to bind to multiple, diverse biological targets with high affinity, thereby serving as a versatile template for the development of novel therapeutic agents. The rigid, bicyclic structure of the chroman nucleus provides a defined three-dimensional orientation for appended functional groups, facilitating specific interactions with biological macromolecules.

The therapeutic potential of benzopyran and chroman derivatives is remarkably broad, encompassing a wide spectrum of pharmacological activities. These include anticancer, anti-inflammatory, antimicrobial, antioxidant, and neuroprotective properties. nih.gov The structural versatility of the chroman scaffold allows for modifications at various positions, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties to achieve desired therapeutic outcomes.

Overview of the Chroman-4-amine (B2768764) Structural Class

Within the broader family of chroman derivatives, the chroman-4-amine structural class has emerged as a particularly promising area of investigation. Characterized by the presence of an amine group at the 4-position of the chroman ring, these compounds introduce a basic center that can participate in crucial hydrogen bonding and ionic interactions with biological targets. This amine functionality can significantly influence the molecule's solubility, cell permeability, and binding affinity.

The synthesis of chroman-4-amines often proceeds from the corresponding chroman-4-ones, which are readily accessible precursors. researchgate.net The introduction of the amine group opens up avenues for a wide array of chemical modifications, allowing for the exploration of diverse substituent effects on biological activity. Research into chroman-4-amine derivatives has revealed their potential as inhibitors of various enzymes and as modulators of receptor function, highlighting their importance in the development of new therapeutic agents.

Rationale for Investigating Halogenated Chroman-4-amine Architectures

The incorporation of halogen atoms, such as bromine, into drug candidates is a well-established strategy in medicinal chemistry to modulate a compound's physicochemical and biological properties. researchgate.net Halogenation can influence a molecule's lipophilicity, metabolic stability, and binding affinity for its target. The introduction of a bromine atom onto the chroman-4-amine scaffold can have several predictable effects.

Research Scope and Objectives Pertaining to 6-Bromo-2,2-dimethylchroman-4-amine (B1283069) Hydrochloride

The specific compound, 6-Bromo-2,2-dimethylchroman-4-amine hydrochloride, represents a targeted exploration within the vast chemical space of chroman-4-amines. The rationale for investigating this particular molecule is rooted in a systematic approach to structure-activity relationship (SAR) studies. The gem-dimethyl group at the 2-position is a common feature in many chroman-based compounds, often contributing to metabolic stability by preventing oxidation at this position. The bromine atom at the 6-position is strategically placed on the aromatic ring to probe the effects of a bulky, lipophilic substituent on biological activity.

The primary research objectives for a novel compound like this compound would typically involve a multi-faceted investigation. Initial studies would focus on its efficient chemical synthesis and thorough characterization. Subsequently, in vitro screening against a panel of biological targets would be conducted to identify any potential pharmacological activity. Depending on the initial findings, further research could delve into understanding its mechanism of action, optimizing its structure to enhance potency and selectivity, and evaluating its pharmacokinetic profile. The hydrochloride salt form of the compound is often prepared to improve its solubility and handling properties for biological testing.

While detailed research findings on this compound are not yet widely published in peer-reviewed literature, its structural features suggest it is a compound of interest for further investigation in the field of medicinal chemistry.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

6-bromo-2,2-dimethyl-3,4-dihydrochromen-4-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrNO.ClH/c1-11(2)6-9(13)8-5-7(12)3-4-10(8)14-11;/h3-5,9H,6,13H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIVFUYJBHZSULZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(C2=C(O1)C=CC(=C2)Br)N)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BrClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations

Retrosynthetic Analysis of 6-Bromo-2,2-dimethylchroman-4-amine (B1283069) Hydrochloride

A plausible retrosynthetic analysis for 6-Bromo-2,2-dimethylchroman-4-amine hydrochloride begins with the disconnection of the hydrochloride salt to the free amine, 6-Bromo-2,2-dimethylchroman-4-amine. The primary amine functionality can be traced back to a ketone precursor, 6-Bromo-2,2-dimethylchroman-4-one, via a reductive amination pathway. This key intermediate, a substituted chroman-4-one, can be further disconnected.

The bromine atom on the aromatic ring suggests an electrophilic aromatic substitution, specifically a bromination reaction on the 2,2-dimethylchroman-4-one (B181875) core. This leads to the disconnection of the C-Br bond, identifying 2,2-dimethylchroman-4-one as the direct precursor.

The chroman-4-one skeleton itself can be deconstructed through a cyclization reaction. A logical disconnection is the ether linkage of the heterocyclic ring, which points to a substituted phenol (B47542) and an α,β-unsaturated acid or its equivalent. Specifically, the synthesis could start from a suitably substituted phenol and 3,3-dimethylacrylic acid or a related derivative, which upon cyclization would form the 2,2-dimethylchroman-4-one ring system.

Classical and Modern Synthetic Routes for Chroman-4-amines

The synthesis of chroman-4-amines typically involves the initial construction of the chroman-4-one core, followed by the introduction of the amine functionality.

Precursor Synthesis and Cyclization Strategies

The formation of the chroman-4-one ring is a critical step. A common and effective method involves the reaction of a phenol with an appropriate three-carbon component. For the synthesis of the 2,2-dimethylchroman-4-one precursor, this would involve the condensation of a phenol with 3,3-dimethylacrylic acid or its derivatives. This reaction is often catalyzed by acids such as polyphosphoric acid (PPA) or Eaton's reagent, which facilitate both the initial acylation of the phenol and the subsequent intramolecular Michael addition to form the heterocyclic ring.

An alternative approach is the reaction of a 2'-hydroxyacetophenone (B8834) with an aldehyde or ketone in a base-promoted aldol (B89426) condensation, followed by an intramolecular oxa-Michael addition. For the synthesis of 2,2-dimethylchroman-4-one, 2'-hydroxyacetophenone can be reacted with acetone (B3395972) in the presence of a base like piperidine, often under microwave irradiation to accelerate the reaction.

Once the 2,2-dimethylchroman-4-one is obtained, the amine group can be introduced at the 4-position. A widely used method is reductive amination. This involves the reaction of the ketone with an amine source, such as ammonia (B1221849) or a protected amine, in the presence of a reducing agent. Common reducing agents for this transformation include sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3), which can selectively reduce the intermediate imine in situ to the desired amine.

Precursor 1Precursor 2Reaction TypeProduct
Phenol3,3-Dimethylacrylic acidAcid-catalyzed cyclization2,2-Dimethylchroman-4-one
2'-HydroxyacetophenoneAcetoneBase-catalyzed condensation/cyclization2,2-Dimethylchroman-4-one
2,2-Dimethylchroman-4-oneAmmonia/Reducing AgentReductive Amination2,2-Dimethylchroman-4-amine

Stereoselective Synthetic Approaches to Chiral Chroman-4-amines

The C4 position of chroman-4-amine (B2768764) is a stereocenter, and the synthesis of enantiomerically pure or enriched compounds is often crucial for their biological activity. Several stereoselective strategies have been developed.

One approach involves the asymmetric reduction of the precursor chroman-4-one to the corresponding chiral alcohol, followed by conversion to the amine with retention or inversion of stereochemistry. Chiral reducing agents, such as those derived from boranes (e.g., Corey-Bakshi-Shibata catalyst), can effectively reduce the ketone to a specific enantiomer of the alcohol. The resulting chiral alcohol can then be converted to the amine, for example, via a Mitsunobu reaction with a nitrogen nucleophile.

Alternatively, asymmetric reductive amination can be employed directly on the chroman-4-one. This can be achieved using a chiral amine source or a chiral catalyst. Chiral phosphoric acids have been shown to be effective catalysts for the enantioselective reductive amination of various ketones.

Another strategy involves the use of biocatalysis. Transaminases are enzymes that can catalyze the asymmetric synthesis of amines from ketones with high enantioselectivity. The use of a suitable transaminase with 2,2-dimethylchroman-4-one as a substrate could provide a direct route to the desired chiral amine.

Starting MaterialReagent/CatalystKey TransformationProduct Stereochemistry
2,2-Dimethylchroman-4-oneChiral Borane Reducing AgentAsymmetric ReductionChiral 2,2-Dimethylchroman-4-ol
2,2-Dimethylchroman-4-oneChiral Phosphoric Acid/Amine SourceAsymmetric Reductive AminationChiral 2,2-Dimethylchroman-4-amine
2,2-Dimethylchroman-4-oneTransaminaseBiocatalytic AminationChiral 2,2-Dimethylchroman-4-amine

Regioselective Bromination Techniques for Chroman Cores

The introduction of a bromine atom at a specific position on the aromatic ring of the chroman core requires careful consideration of the directing effects of the existing substituents.

Strategies for 6-Position Bromination

In the 2,2-dimethylchroman-4-one system, the ether oxygen atom attached to the aromatic ring is an activating, ortho-, para-directing group due to its ability to donate electron density through resonance. The carbonyl group at the 4-position is a deactivating, meta-directing group. The alkyl group at the 2-position is a weakly activating, ortho-, para-directing group.

The directing effect of the ether oxygen is generally dominant. Therefore, electrophilic substitution is expected to occur at the positions ortho and para to the oxygen atom, which are the 6- and 8-positions. The 6-position is para to the ether oxygen, while the 8-position is ortho. Steric hindrance from the adjacent heterocyclic ring might influence the regioselectivity between these two positions.

To achieve bromination at the 6-position, a variety of brominating agents can be employed. N-Bromosuccinimide (NBS) is a common and mild reagent for the bromination of activated aromatic rings. The reaction is typically carried out in a suitable solvent, such as carbon tetrachloride or acetonitrile (B52724), and can be initiated by light or a radical initiator. Other brominating agents like bromine (Br2) in the presence of a Lewis acid or in a polar solvent can also be used.

Control of Selectivity in Bromination Reactions

Achieving high regioselectivity for the 6-position over the 8-position can be influenced by several factors. The choice of solvent can play a role; polar solvents can sometimes favor para-substitution. Reaction temperature is another critical parameter; lower temperatures often lead to higher selectivity.

The nature of the brominating agent is also important. Bulky brominating agents may show a preference for the less sterically hindered para-position (6-position). Furthermore, the presence of a directing group on the aromatic ring can be exploited. If a blocking group is temporarily introduced at the 8-position, bromination can be directed exclusively to the 6-position. The blocking group can then be removed in a subsequent step.

SubstituentPositionActivating/DeactivatingDirecting Effect
Ether Oxygen1ActivatingOrtho, Para
Carbonyl4DeactivatingMeta
Dimethyl2Weakly ActivatingOrtho, Para

Formation of the Hydrochloride Salt

The conversion of the free base, 6-bromo-2,2-dimethylchroman-4-amine, into its hydrochloride salt is a standard acid-base reaction widely employed in organic and medicinal chemistry. This transformation is crucial as it often improves the compound's stability, crystallinity, and aqueous solubility, which facilitates handling and purification. oxfordreference.comspectroscopyonline.com

The reaction involves treating the primary amine with hydrochloric acid (HCl). The lone pair of electrons on the nitrogen atom of the amino group acts as a Brønsted-Lowry base, accepting a proton (H⁺) from the strong mineral acid. spectroscopyonline.comyoutube.com This protonation results in the formation of a positively charged ammonium (B1175870) ion, which then forms an ionic bond with the chloride anion (Cl⁻). oxfordreference.comyoutube.com The resulting salt is a crystalline solid. oxfordreference.com The formation of the hydrochloride salt can be reversed by treatment with a strong base, such as sodium hydroxide (B78521) (NaOH), which deprotonates the ammonium ion to regenerate the free amine. youtube.com

Table 1: General Reaction for Hydrochloride Salt Formation

Reactant 1 Reactant 2 Solvent Product

Functional Group Interconversions and Derivatization Strategies

The structure of this compound offers two primary sites for chemical modification: the primary amino group and the bromo substituent on the aromatic ring. These functional groups allow for a wide range of interconversions and derivatization strategies, enabling the synthesis of a diverse library of analogues.

Modification at the Amino Group

The primary amino group (-NH₂) is a versatile functional handle for various chemical transformations. Derivatization at this position can significantly alter the molecule's physicochemical properties. Common strategies focus on acylation, alkylation, and sulfonylation reactions.

Acylation: The reaction of the primary amine with acylating agents such as acyl chlorides or acid anhydrides leads to the formation of stable amide derivatives. This is a fundamental transformation in organic synthesis. solubilityofthings.com

Alkylation: Introduction of alkyl groups onto the nitrogen atom can be achieved through reactions with alkyl halides. This can lead to the formation of secondary, tertiary, or even quaternary ammonium salts, depending on the reaction conditions and stoichiometry.

Sulfonylation: Reacting the amine with sulfonyl chlorides (e.g., tosyl chloride or mesyl chloride) in the presence of a base yields sulfonamides.

These derivatization strategies are crucial for exploring structure-activity relationships in drug discovery programs. solubilityofthings.com

Table 2: Potential Derivatization Reactions at the Amino Group

Reaction Type Reagent Class Functional Group Formed
Acylation Acyl Halides (R-COCl), Acid Anhydrides ((R-CO)₂O) Amide (-NHCOR)
Alkylation Alkyl Halides (R-X) Secondary Amine (-NHR), Tertiary Amine (-NR₂)

Manipulation of the Bromo Substituent (e.g., Cross-Coupling Reactions)

The bromo substituent on the aromatic ring serves as a key anchor point for introducing molecular diversity through metal-catalyzed cross-coupling reactions. wikipedia.org Palladium-catalyzed reactions are particularly powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. wikipedia.orgfiveable.meyoutube.com These reactions typically involve the oxidative addition of the aryl bromide to a low-valent palladium catalyst, followed by transmetalation with a coupling partner and reductive elimination to yield the final product and regenerate the catalyst. wikipedia.orgyoutube.com

Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron reagent (e.g., a boronic acid or ester) to form a new carbon-carbon bond, typically yielding biaryl structures. researchgate.netresearchgate.net

Sonogashira Coupling: This reaction involves the coupling of the aryl bromide with a terminal alkyne, providing a direct route to aryl-alkyne structures. nih.gov

Buchwald-Hartwig Amination: This is a method for forming carbon-nitrogen bonds by coupling the aryl bromide with an amine. This allows for the introduction of a wide variety of nitrogen-containing substituents.

Heck Coupling: This reaction forms a new carbon-carbon bond by coupling the aryl bromide with an alkene.

These cross-coupling reactions offer a modular approach to synthesizing a wide array of derivatives, making the bromo substituent an invaluable handle for chemical modification. nih.gov

Table 3: Potential Cross-Coupling Reactions at the Bromo Substituent

Reaction Name Coupling Partner Bond Formed Typical Catalyst System
Suzuki-Miyaura Coupling Boronic Acid/Ester (R-B(OH)₂) Carbon-Carbon (Aryl-Aryl) Pd(PPh₃)₄, Pd(OAc)₂ with a phosphine (B1218219) ligand
Sonogashira Coupling Terminal Alkyne (R-C≡CH) Carbon-Carbon (Aryl-Alkyne) PdCl₂(PPh₃)₂, CuI
Buchwald-Hartwig Amination Amine (R₂NH) Carbon-Nitrogen (Aryl-Amine) Pd catalyst with a specialized phosphine ligand (e.g., Xantphos)

Mechanistic Investigations and Molecular Interactions Preclinical Focus

Identification and Validation of Potential Biological Targets

A critical initial step in characterizing a novel compound is the identification of its molecular targets. This typically involves a combination of screening assays against known biological molecules.

Currently, there is a lack of publicly available scientific literature detailing specific enzyme inhibition studies for 6-Bromo-2,2-dimethylchroman-4-amine (B1283069) hydrochloride. While the broader class of chromane (B1220400) derivatives has been investigated for effects on various enzymes, direct data for this specific compound is not available.

Comprehensive receptor binding profiling is essential to understand a compound's potential to interact with cell surface and intracellular receptors. As of the latest review of available scientific databases, specific data from receptor binding assays for 6-Bromo-2,2-dimethylchroman-4-amine hydrochloride has not been published.

Modulation of Cellular Pathways and Processes (In Vitro)

Understanding how a compound affects cellular functions provides insight into its potential therapeutic applications and toxicological profile.

Detailed studies on the interaction of this compound with intracellular signaling cascades have not yet been reported in the peer-reviewed scientific literature.

The effect of a compound on cell growth and survival is a key aspect of its preclinical evaluation. To date, there are no published studies specifically examining the effects of this compound on cellular proliferation and viability in preclinical models.

Molecular Mechanism of Action Elucidation (Preclinical)

The culmination of target identification and cellular pathway analysis leads to the elucidation of the molecular mechanism of action. For this compound, the precise molecular mechanism remains to be determined through future preclinical research, as the foundational studies on its biological targets and cellular effects are not yet available in the public domain.

Allosteric Modulation versus Orthosteric Binding

The interaction of a ligand with its biological target can fundamentally occur at two distinct types of sites: the orthosteric site and an allosteric site. Orthosteric binding involves the ligand directly competing with the endogenous substrate or ligand for the primary, evolutionarily conserved active site of the protein. In contrast, allosteric modulation occurs when a ligand binds to a topographically distinct site on the target protein, inducing a conformational change that, in turn, alters the binding or efficacy of the endogenous ligand at the orthosteric site.

For a novel compound such as this compound, determining its binding modality is a critical step in understanding its pharmacological mechanism. This would typically be elucidated through a series of in vitro binding and functional assays.

Key Differentiators in Binding Modalities

FeatureOrthosteric BindingAllosteric Modulation
Binding Site Primary, evolutionarily conserved active site.Topographically distinct from the primary active site.
Competition Directly competes with the endogenous ligand.Does not directly compete with the endogenous ligand.
Effect Can be an agonist, antagonist, or inverse agonist.Modulates the effect of the endogenous ligand (positive, negative, or neutral).
Saturability Effects are directly tied to receptor occupancy.Can exhibit a "ceiling effect" where increasing concentrations do not produce a greater effect beyond a certain point.

This table provides a generalized comparison of orthosteric and allosteric binding characteristics. The specific properties of this compound would require empirical determination.

Reversibility and Irreversibility of Target Interaction

The nature of the bond formed between a ligand and its target protein dictates whether the interaction is reversible or irreversible. This characteristic is a crucial determinant of the compound's duration of action and its potential for off-target effects.

A reversible interaction is characterized by non-covalent bonds, such as hydrogen bonds, ionic bonds, and van der Waals forces. The ligand can freely associate with and dissociate from the target, and the duration of its effect is related to its concentration at the site of action.

An irreversible interaction, conversely, involves the formation of a stable, covalent bond between the ligand and the target protein. This typically leads to a prolonged or permanent modification of the target's function, with the duration of action being dependent on the rate of protein turnover rather than the systemic concentration of the compound.

The determination of the reversibility of this compound's binding would be ascertained through kinetic binding studies, such as washout experiments or the use of radiolabeled ligands to track dissociation rates.

Comparative Analysis of Target Interaction

Interaction TypeBonding NatureDuration of ActionExample of Determination Method
Reversible Non-covalent (e.g., hydrogen bonds, ionic bonds)Dependent on compound concentrationWashout experiments in functional assays
Irreversible CovalentDependent on protein turnover rateDialysis or radioligand binding assays measuring dissociation kinetics

This table outlines the fundamental differences between reversible and irreversible target interactions. The specific binding kinetics of this compound have yet to be reported in the available literature.

Preclinical Pharmacological Evaluation in Vitro and in Vivo Models

Assessment of Potency in Biochemical Assays

There is no specific data on the biochemical assay potency of 6-Bromo-2,2-dimethylchroman-4-amine (B1283069) hydrochloride. However, studies on related bromo-substituted chromanones highlight the potential for this class of compounds to exhibit significant and selective inhibitory activity against specific enzymes.

One such study focused on a series of substituted chroman-4-one derivatives as inhibitors of sirtuin 2 (SIRT2), an enzyme implicated in neurodegenerative diseases. acs.org Within this series, a compound bearing a dibromo substitution pattern, 6,8-dibromo-2-pentylchroman-4-one , was identified as the most potent inhibitor of SIRT2 with an IC₅₀ value of 1.5 μM. acs.org The presence of larger, electron-withdrawing groups, such as bromine, at the 6- and 8-positions was found to be favorable for activity. acs.org

Another area where 6-bromo-chroman derivatives have been evaluated is in the context of Alzheimer's disease. A series of (E)-6-bromo-3-benzylidenechroman-4-ones were assessed for their binding affinities to β-amyloid (Aβ) plaques. nih.govresearchgate.net Two derivatives, the 4-methoxybenzylidene and 4-(N,N-dimethylamino)-benzylidene analogs, demonstrated high binding affinities to Aβ aggregates, with Kᵢ values of 9.98 nM and 9.10 nM, respectively. nih.govresearchgate.net

CompoundTargetAssayPotency
6,8-dibromo-2-pentylchroman-4-oneSIRT2In vitro fluorescence-based assayIC₅₀ = 1.5 μM
(E)-6-bromo-3-(4-methoxybenzylidene)chroman-4-oneAβ₁₋₄₀ aggregatesCompetitive binding assay with [¹²⁵I]IMPYKᵢ = 9.98 nM
(E)-6-bromo-3-(4-(N,N-dimethylamino)benzylidene)chroman-4-oneAβ₁₋₄₀ aggregatesCompetitive binding assay with [¹²⁵I]IMPYKᵢ = 9.10 nM

Selectivity and Specificity Profiling against Off-Targets (Preclinical)

No preclinical selectivity and specificity profiling data is available for 6-Bromo-2,2-dimethylchroman-4-amine hydrochloride. However, the study on substituted chroman-4-one derivatives as SIRT2 inhibitors provides a strong example of the potential for high selectivity within this compound class.

The most potent SIRT2 inhibitor identified, 6,8-dibromo-2-pentylchroman-4-one , was also tested against SIRT1 and SIRT3. acs.org The results showed that the compound was highly selective for SIRT2, with less than 10% inhibition of SIRT1 and SIRT3 at a concentration of 200 μM. acs.org This high degree of selectivity is a critical attribute for the development of therapeutic agents with minimal off-target effects.

CompoundPrimary TargetOff-TargetSelectivity Profile
6,8-dibromo-2-pentylchroman-4-oneSIRT2SIRT1<10% inhibition at 200 μM
6,8-dibromo-2-pentylchroman-4-oneSIRT2SIRT3<10% inhibition at 200 μM

Computational Chemistry and Molecular Modeling Studies

Ligand-Based Drug Design Approaches

Ligand-based drug design methodologies are employed when the three-dimensional structure of the biological target is unknown. These methods rely on the principle that molecules with similar structures are likely to exhibit similar biological activities. By analyzing a set of known active and inactive molecules, it is possible to develop models that can predict the activity of new, untested compounds. nih.govmdpi.com

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov For a series of chroman analogs including 6-Bromo-2,2-dimethylchroman-4-amine (B1283069), a 3D-QSAR model could be developed to correlate their structural features with a specific biological activity, such as enzyme inhibition or receptor binding affinity. nih.govresearchgate.net

The process would involve aligning the structures of the chroman derivatives and calculating various molecular descriptors, such as steric, electronic, and hydrophobic fields. A statistical method, like Genetic Partial Least Squares (G/PLS), would then be used to generate a predictive model. nih.govnih.gov Such a model can reveal which structural modifications are likely to enhance the desired activity. For instance, a QSAR study might indicate that the presence of a bromine atom at the 6-position and the dimethyl substitution at the 2-position are crucial for activity. The predictive power of the QSAR model is typically validated using a test set of compounds that were not used in the model's development. nih.govnih.gov

Table 1: Hypothetical QSAR Descriptors for a Series of Chroman Derivatives

Compound IDExperimental Activity (IC50, µM)Steric Descriptor (CoMFA)Electrostatic Descriptor (CoMFA)Hydrophobic Descriptor (ALOGP)Predicted Activity (IC50, µM)
1 (Parent Chroman) 15.21.25-0.872.514.8
2 (6-Bromo Derivative) 2.51.45-1.253.12.9
3 (2,2-dimethyl Derivative) 8.91.60-0.953.09.1
4 (Target Compound) 1.11.80-1.353.61.3
5 (6-Chloro Derivative) 3.11.40-1.102.93.5

This table is for illustrative purposes and does not represent actual experimental data.

Pharmacophore modeling is another ligand-based approach that identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. nih.govresearchgate.net A pharmacophore model for a series of active chroman derivatives would define the spatial arrangement of features like hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings. researchgate.netresearchgate.net

For 6-Bromo-2,2-dimethylchroman-4-amine hydrochloride, a potential pharmacophore model could include the amine group as a hydrogen bond donor, the oxygen atom in the chroman ring as a hydrogen bond acceptor, the benzene (B151609) ring as an aromatic feature, and the bromo and dimethyl groups contributing to a hydrophobic region. researchgate.net This model could then be used to virtually screen large compound libraries to identify new molecules with a different chemical scaffold but the same pharmacophoric features, which are likely to be active at the same biological target. nih.gov

Structure-Based Drug Design Approaches

When the 3D structure of the biological target is available, typically from X-ray crystallography or NMR spectroscopy, structure-based drug design methods can be employed. These techniques involve studying the interactions between a ligand and its receptor at the atomic level.

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov For 6-Bromo-2,2-dimethylchroman-4-amine, molecular docking could be used to investigate its binding affinity and mode of interaction with various potential biological targets. Given the wide range of activities reported for chroman derivatives, plausible targets could include cyclooxygenase-2 (COX-2) for anti-inflammatory effects, various protein kinases in cancer, or acetylcholinesterase in the context of neurodegenerative diseases. researchgate.netepa.govnih.gov

The docking process involves placing the ligand in the active site of the protein and evaluating the binding energy of different poses using a scoring function. The results can provide valuable information about key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. sciencescholar.us This information can guide the rational design of more potent and selective analogs.

Table 2: Hypothetical Molecular Docking Results for this compound against Various Targets

Target ProteinPDB IDBinding Energy (kcal/mol)Key Interacting Residues
Cyclooxygenase-2 (COX-2) 1CX2-8.5Arg120, Tyr355, Ser530
Acetylcholinesterase (AChE) 4EY7-9.2Trp86, Tyr337, Phe338
Gamma-Secretase 5FN3-7.9Pro436, Leu432
Tumor Necrosis Factor-α (TNF-α) 2AZ5-8.1Tyr59, Tyr119, Gly121

This table is for illustrative purposes and does not represent actual experimental data.

Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of a ligand-protein complex over time. nih.govmdpi.com While molecular docking provides a static picture of the binding pose, MD simulations can assess the stability of this pose and reveal conformational changes in both the ligand and the protein upon binding. nih.govstanford.edu

An MD simulation of the this compound-target complex would involve solving Newton's equations of motion for all atoms in the system. dntb.gov.ua The resulting trajectory can be analyzed to calculate parameters like the root-mean-square deviation (RMSD) to assess the stability of the complex, and to identify persistent hydrogen bonds and other key interactions throughout the simulation. nih.govnih.gov

ADME Prediction (Absorption, Distribution, Metabolism, Excretion) in Preclinical Contexts (In Silico)

In silico ADME prediction is a crucial component of modern drug discovery, as poor pharmacokinetic properties are a major cause of late-stage drug failures. sci-hub.se Various computational models can predict the ADME properties of a compound based on its chemical structure. nih.gov

For this compound, in silico tools can predict its physicochemical properties, such as lipophilicity (LogP) and water solubility, which are important for absorption. nih.gov Models can also predict its potential to cross the blood-brain barrier, its binding to plasma proteins, and its susceptibility to metabolism by cytochrome P450 enzymes. researchgate.neteijppr.com These predictions help in the early identification of potential liabilities and guide the optimization of the molecule's ADME profile.

Table 3: Predicted In Silico ADME Properties for this compound

PropertyPredicted ValueMethod/Tool
LogP (Lipophilicity) 3.2SwissADME
Aqueous Solubility (LogS) -3.5SwissADME
Gastrointestinal (GI) Absorption HighSwissADME
Blood-Brain Barrier (BBB) Permeant YesSwissADME
Cytochrome P450 2D6 Inhibitor YesPreADMET
Human Intestinal Absorption (%) 92%PreADMET

This table is for illustrative purposes and does not represent actual experimental data.

Prediction of Metabolic Fate and Stability

The metabolic fate and stability of a new chemical entity are critical determinants of its pharmacokinetic profile and, consequently, its therapeutic potential. Rapid metabolism can lead to low bioavailability and the formation of potentially toxic metabolites, while excessively slow metabolism might result in drug accumulation and adverse effects.

As of the latest available data, specific experimental or in silico studies detailing the metabolic fate and stability of this compound have not been published in the public domain. Typically, the prediction of metabolic fate involves identifying potential sites of metabolism on the molecule by cytochrome P450 enzymes and other metabolic enzymes. Computational models can predict the likelihood of various metabolic reactions, such as oxidation, reduction, and hydrolysis, and estimate the compound's metabolic stability.

Evaluation of Physicochemical Parameters Relevant to Preclinical Disposition

The preclinical disposition of a drug candidate, encompassing its absorption, distribution, metabolism, and excretion (ADME), is heavily influenced by its fundamental physicochemical properties. Computational, or in silico, tools are widely used in the preclinical stage to predict these properties, helping to identify potential liabilities and guide molecular modifications to optimize the drug's pharmacokinetic profile. nih.govunpad.ac.id

Basic physicochemical properties for this compound have been identified and are presented in the table below.

PropertyValueSource
CAS Number1172392-47-0 moldb.com
Molecular FormulaC11H15BrClNO moldb.com
Molecular Weight292.60 g/mol moldb.com

While the fundamental identifiers are known, a comprehensive preclinical evaluation requires a broader range of physicochemical parameters. In the absence of specific experimental data for this compound, computational models are employed to predict these crucial properties. nih.gov The following table outlines key physicochemical parameters that are relevant to preclinical disposition and are typically evaluated using in silico methods.

ParameterSignificance in Preclinical Disposition
Solubility (logS) Affects absorption from the gastrointestinal tract and formulation possibilities. Poor solubility can limit oral bioavailability.
Lipophilicity (logP/logD) Influences absorption, distribution, and metabolism. A balanced lipophilicity is often desired to ensure good membrane permeability without excessive metabolic breakdown or nonspecific binding.
Polar Surface Area (PSA) Correlates with a molecule's ability to permeate cell membranes, including the blood-brain barrier. Higher PSA values are generally associated with lower permeability.
pKa Determines the ionization state of the molecule at different physiological pH values, which in turn affects its solubility, permeability, and binding to its target.
Hydrogen Bond Donors/Acceptors The number of hydrogen bond donors and acceptors influences a molecule's solubility and its ability to bind to its biological target.
Rotatable Bonds A higher number of rotatable bonds can correlate with increased molecular flexibility, which may impact binding affinity and bioavailability.

The prediction of these parameters through computational software and servers allows for an early-stage assessment of a compound's drug-like properties. unpad.ac.idnih.gov For instance, lipophilicity, often expressed as logP, is a critical factor; an optimal range is necessary for a drug to pass through lipid membranes while remaining sufficiently soluble in aqueous environments like blood plasma. Similarly, the polar surface area is a key indicator of a drug's ability to be absorbed and distributed to its site of action. These in silico predictions are foundational for understanding the potential in vivo behavior of this compound and for designing future preclinical studies. dergipark.org.tr

Analytical Methodologies in Research and Development

Spectroscopic Techniques for Structural Confirmation (e.g., NMR, MS, IR)

Spectroscopic methods are indispensable for elucidating the molecular structure of "6-Bromo-2,2-dimethylchroman-4-amine hydrochloride". These techniques provide detailed information about the compound's atomic composition, connectivity, and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are primary tools for confirming the carbon-hydrogen framework of the molecule.

¹H NMR: The proton NMR spectrum of "this compound" is expected to show distinct signals corresponding to the aromatic protons, the methine proton at the 4-position, the methylene (B1212753) protons at the 3-position, and the two methyl groups at the 2-position. The chemical shifts, splitting patterns (multiplicity), and integration values of these signals provide definitive evidence for the compound's structure. For instance, the aromatic protons would appear in the downfield region, while the aliphatic protons would be found in the upfield region.

¹³C NMR: The carbon-13 NMR spectrum would complement the ¹H NMR data by showing signals for each unique carbon atom in the molecule. The chemical shifts would indicate the electronic environment of each carbon, distinguishing between aromatic, aliphatic, and quaternary carbons.

Interactive Data Table: Predicted ¹H NMR Spectral Data for 6-Bromo-2,2-dimethylchroman-4-amine (B1283069) hydrochloride

ProtonsPredicted Chemical Shift (ppm)MultiplicityIntegration
Aromatic-H7.0 - 7.5Multiplet3H
CH-NH₂4.0 - 4.5Triplet1H
CH₂1.8 - 2.2Multiplet2H
C(CH₃)₂1.2 - 1.5Singlet6H

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and elemental composition of "this compound". High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming the molecular formula C₁₁H₁₅BrClNO. moldb.com The fragmentation pattern observed in the mass spectrum can also offer structural information, showing characteristic losses of fragments from the parent ion.

Infrared (IR) Spectroscopy: IR spectroscopy is utilized to identify the functional groups present in the molecule. The IR spectrum of "this compound" would be expected to show characteristic absorption bands for the N-H stretches of the amine group, C-H stretches of the aromatic and aliphatic portions, C-O stretching of the chroman ether linkage, and C-Br stretching.

Interactive Data Table: Expected IR Absorption Bands for this compound

Functional GroupExpected Wavenumber (cm⁻¹)
N-H Stretch (amine salt)3200 - 2800
C-H Stretch (aromatic)3100 - 3000
C-H Stretch (aliphatic)3000 - 2850
C-O Stretch (ether)1250 - 1050
C-Br Stretch600 - 500

Chromatographic Methods for Purity Assessment and Quantification (e.g., HPLC, GC)

Chromatographic techniques are essential for determining the purity of "this compound" and for quantifying its concentration in various matrices.

High-Performance Liquid Chromatography (HPLC): HPLC is a widely used method for purity assessment. moldb.com A suitable reversed-phase HPLC method would involve a C18 column with a mobile phase typically consisting of a mixture of acetonitrile (B52724) and water with an acidic modifier like formic acid or trifluoroacetic acid. The compound would be detected using a UV detector, likely at a wavelength where the aromatic chromophore absorbs strongly. The purity is determined by the area percentage of the main peak relative to any impurity peaks.

Gas Chromatography (GC): Gas chromatography can also be employed for purity analysis, particularly if the compound is thermally stable and sufficiently volatile. The hydrochloride salt would likely need to be converted to the free base before analysis. A capillary column with a suitable stationary phase would be used, and detection would typically be performed by a flame ionization detector (FID).

Interactive Data Table: Typical Chromatographic Conditions for Purity Analysis

ParameterHPLCGC
Column Reversed-phase C18Capillary (e.g., DB-5)
Mobile Phase/Carrier Gas Acetonitrile/Water GradientHelium
Detector UV-Vis (e.g., 254 nm)FID
Typical Retention Time Dependent on methodDependent on method
Purity Assessment Peak area percentagePeak area percentage

Crystallographic Analysis of the Compound and its Co-crystals

X-ray crystallography provides unambiguous proof of molecular structure and stereochemistry by determining the precise arrangement of atoms in a crystal.

Single-Crystal X-ray Diffraction: While the specific crystal structure of "this compound" is not publicly available, analysis of closely related compounds, such as 6-bromo-2-(4-chlorophenyl)chroman-4-one, has been reported. Such studies reveal detailed information about bond lengths, bond angles, and the conformation of the chroman ring system. For the target compound, a crystallographic analysis would confirm the connectivity of the bromo, dimethyl, and amine substituents on the chroman framework.

Co-crystals: The formation of co-crystals, which are crystalline structures containing two or more different molecules in the same crystal lattice, is a strategy used to modify the physicochemical properties of a compound. For an amine hydrochloride like "this compound," co-crystal formation with pharmaceutically acceptable co-formers could be explored to potentially improve properties such as solubility and stability. However, there is currently no published research on the co-crystals of this specific compound.

Future Research Directions and Unexplored Avenues

Design and Synthesis of Novel Analogues with Enhanced Preclinical Profiles

The core structure of 6-Bromo-2,2-dimethylchroman-4-amine (B1283069) is ripe for modification to generate novel analogues with potentially superior efficacy, selectivity, and pharmacokinetic properties. Structure-activity relationship (SAR) studies on related chromanone analogs have shown that substitutions at various positions can significantly influence biological activity. nih.gov

Future synthetic efforts could focus on several key areas:

Modification of the Aromatic Ring: The bromine atom at the 6-position is a key functional handle. It can be replaced with other halogens (Cl, F, I) or a variety of other functional groups via cross-coupling reactions to explore electronic and steric effects on target binding.

Substitution at the 2-Position: While this compound features gem-dimethyl groups, studies on other chroman-4-ones indicate that varying the alkyl chains at the 2-position can be crucial for potency. acs.orgnih.gov Synthesizing analogues with different alkyl or even aryl groups could yield more potent compounds.

Stereochemistry: The amine at the C-4 position creates a chiral center. The synthesis and evaluation of individual enantiomers are crucial, as biological activity is often stereospecific. Studies on related compounds have shown that enantiomers can have different inhibitory activities. nih.gov

Table 1: Proposed Analogue Modifications and Rationale

Modification SiteProposed ModificationScientific Rationale
C-6 (Bromo Group)Replacement with aryl, heteroaryl, or cyano groups via Suzuki or Buchwald-Hartwig coupling.To explore additional binding pockets in target proteins and modulate electronic properties.
C-2 (gem-Dimethyl)Synthesis of spirocyclic analogues (e.g., spiro[chroman-2,4'-piperidine]).To introduce conformational rigidity and explore new vectors for substituent placement, which has been successful for other chromanone derivatives. researchgate.net
C-4 (Amine Group)Conversion to amides, sulfonamides, or ureas.To alter pharmacokinetic properties (e.g., solubility, membrane permeability) and introduce new hydrogen bond donors/acceptors.
Chroman SkeletonReplacement of the oxygen atom with sulfur (thiochroman) or nitrogen.To fundamentally alter the scaffold's geometry and electronic nature, potentially leading to novel target interactions. nih.gov

Exploration of Alternative Biological Targets

While the chroman framework is present in compounds with activities like anticancer and antiepileptic effects, the specific target profile of 6-Bromo-2,2-dimethylchroman-4-amine hydrochloride is not well-defined. nih.gov A broad-based screening approach could uncover novel therapeutic applications. Chroman-4-one derivatives have been investigated as inhibitors of various enzymes, including Sirtuin 2 (SIRT2), demonstrating the scaffold's versatility. acs.orgnih.gov

Potential target classes for future exploration include:

Kinases: Many kinase inhibitors feature heterocyclic scaffolds. The chroman framework could serve as a basis for developing inhibitors targeting specific kinases involved in oncology or inflammatory diseases.

Ion Channels: The voltage-gated sodium channel has been identified as a target for some chroman derivatives, suggesting that this compound and its analogues could be explored for neurological conditions. nih.gov

Epigenetic Targets: Beyond SIRT2, other histone-modifying enzymes could be potential targets for this class of molecules.

Application of Advanced Computational Techniques

Computational chemistry offers a powerful toolkit for accelerating the discovery process by predicting molecular properties and interactions, thereby guiding synthetic efforts. irphouse.com

Key computational approaches that can be applied include:

Molecular Docking: Docking studies can be used to predict the binding modes of 6-Bromo-2,2-dimethylchroman-4-amine and its virtual analogues into the active sites of known biological targets (e.g., SIRT2, various kinases). This can help prioritize the synthesis of compounds with the highest predicted binding affinity.

Quantitative Structure-Activity Relationship (QSAR): Once an initial set of analogues is synthesized and tested, QSAR models can be developed to correlate specific structural features with biological activity. researchgate.net These models can then predict the activity of yet-to-be-synthesized compounds.

Pharmacophore Modeling: This technique can identify the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings) required for biological activity. This information is invaluable for designing novel scaffolds that retain the key interacting elements.

ADMET Prediction: In silico tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of designed analogues, helping to identify and eliminate compounds with unfavorable profiles early in the discovery process.

Table 2: Computational Techniques and Their Application

TechniqueSpecific ApplicationExpected Outcome
Molecular DockingPredict binding pose and score against a panel of kinase or sirtuin crystal structures.Prioritization of analogues for synthesis based on predicted binding affinity and interaction patterns.
QSARDevelop a predictive model based on the activity of a library of synthesized analogues.A mathematical model that guides the design of more potent compounds by identifying key structural descriptors.
Pharmacophore ModelingIdentify common chemical features among active chroman-4-amine (B2768764) derivatives.A 3D model of essential features for activity, useful for virtual screening and scaffold hopping.
ADMET PredictionCalculate properties like LogP, aqueous solubility, and potential for hERG inhibition for virtual compounds.Early-stage filtering of compounds likely to have poor pharmacokinetic or safety profiles.

Integration with High-Throughput Screening Initiatives

High-throughput screening (HTS) provides a mechanism to rapidly test a large number of compounds against a wide array of biological targets. nih.gov Integrating this compound and a library of its derivatives into HTS campaigns is a logical step for uncovering novel biological activities.

A strategy for HTS integration would involve:

Library Synthesis: Create a diverse library of analogues based on the principles outlined in section 8.1.

Target Selection: Utilize both target-based and phenotypic screening. Target-based screens could involve purified enzymes (e.g., a panel of deacetylases or kinases), while phenotypic screens could assess the compounds' effects on cancer cell line proliferation or neuronal function. nih.gov

Assay Development: Employ modern assay technologies such as fluorescence polarization, FRET, or luminescence-based readouts suitable for HTS formats. enamine.net

Hit Validation: Initial hits from the HTS campaign must be rigorously validated to rule out false positives, such as promiscuous aggregators or assay-interfering compounds. nih.gov

This approach maximizes the chances of discovering entirely new therapeutic applications for the 6-Bromo-2,2-dimethylchroman-4-amine scaffold.

Potential as a Synthetic Intermediate for Other Complex Molecules

Beyond its own potential biological activity, this compound is a valuable synthetic intermediate. Its bifunctional nature—possessing both an amine and a bromo-aryl group—allows for sequential or orthogonal chemical modifications.

The Bromo-Aryl Moiety: The C-Br bond is a versatile handle for modern cross-coupling chemistry. Reactions such as Suzuki, Stille, Heck, Sonogashira, and Buchwald-Hartwig amination can be used to attach a wide variety of substituents at the 6-position, building molecular complexity. This makes the compound an excellent starting point for the synthesis of more elaborate structures. atlantis-press.com

The Amine Moiety: The primary amine at the 4-position can serve as a nucleophile or be transformed into other functional groups. It can be used as an anchor point to build larger molecules, for example, through peptide coupling or by forming heterocyclic rings such as pyrimidines or imidazoles. georgiasouthern.edu

The combination of these two reactive sites makes the compound a powerful building block for constructing complex polycyclic systems or libraries of compounds for further biological evaluation. For instance, the amine could be protected, the bromo group elaborated via a cross-coupling reaction, and the amine subsequently deprotected and derivatized to create a diverse range of molecules from a single, advanced intermediate.

Q & A

Q. What methodologies address stability issues in long-term storage of this compound?

  • Methodological Answer :
  • Degradation Studies : Conduct accelerated stability testing (40°C/75% RH for 6 months) with HPLC monitoring.
  • Packaging : Store in amber glass under inert gas (N₂/Ar) at 0–6°C to prevent photolytic or hydrolytic degradation, as recommended for halogenated amines .
  • Stabilizers : Add antioxidants (e.g., BHT) at 0.1–0.5 wt% to inhibit radical-mediated decomposition .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.